
Physical and chemical properties of N-acetyl-S-
trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ac-Cys(Trt)-OH

Cat. No.: B556451 Get Quote
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For Researchers, Scientists, and Drug Development Professionals

Introduction
N-acetyl-S-trityl-L-cysteine is a protected derivative of the amino acid L-cysteine, featuring an

N-acetyl group and a bulky S-trityl group. This modification of the cysteine molecule enhances

its stability and modulates its reactivity, making it a valuable tool in various scientific disciplines,

including drug development, biochemical research, and peptide synthesis. The trityl group

provides robust protection for the thiol functionality, preventing oxidation and unwanted side

reactions, while the N-acetyl group can influence the compound's biological activity and

physical properties. This technical guide provides an in-depth overview of the physical and

chemical properties of N-acetyl-S-trityl-L-cysteine, detailed experimental protocols for its

synthesis and deprotection, and an exploration of its potential biological significance.

Physical and Chemical Properties
N-acetyl-S-trityl-L-cysteine is a white to off-white powder.[1] The introduction of the bulky, non-

polar trityl group significantly impacts its solubility profile compared to its parent molecule, N-

acetyl-L-cysteine. While N-acetyl-L-cysteine is soluble in water and polar organic solvents, N-

acetyl-S-trityl-L-cysteine is expected to exhibit increased solubility in organic solvents and
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reduced solubility in aqueous solutions. Precise quantitative solubility data in common

laboratory solvents remains to be extensively published. For the related compound S-trityl-L-

cysteine, solubility in methanol is approximately 1 mg/mL, and it is slightly soluble in DMSO.[2]

[3]

A summary of the key physical and chemical properties is presented in the table below.

Property Value Reference(s)

Molecular Formula C₂₄H₂₃NO₃S [1][4]

Molecular Weight 405.52 g/mol [1]

Appearance White to off-white powder [1]

Melting Point 105 - 108 °C [1]

Optical Rotation
[α]²⁰/D = +28 ± 2° (c=1 in

DMF)
[1]

Purity ≥ 98% (HPLC) [1]

Storage Conditions 0 - 8 °C [1]

CAS Number 27486-87-9 [1][4]

Experimental Protocols
Synthesis of N-acetyl-S-trityl-L-cysteine
A common method for the synthesis of N-acetyl-S-trityl-L-cysteine involves the N-acetylation of

S-trityl-L-cysteine. The following protocol is adapted from a procedure for the synthesis of the

methyl ester derivative and can be applied to the free acid.

Materials:

S-trityl-L-cysteine

Acetic anhydride

Sodium acetate
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Chloroform (CHCl₃)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triethylsilane (Et₃SiH)

Methanol (MeOH)

Thionyl chloride (SOCl₂)

Standard laboratory glassware and equipment

Procedure:

Preparation of S-trityl-L-cysteine (if not commercially available): S-trityl-L-cysteine can be

prepared by reacting L-cysteine with trityl alcohol in the presence of a Lewis acid like boron

trifluoride etherate (BF₃·OEt₂) in acetic acid.

N-acetylation:

Dissolve S-trityl-L-cysteine in a suitable organic solvent such as chloroform.

Add sodium acetate and acetic anhydride to the solution.

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by

TLC or LC-MS is recommended).

Upon completion, the reaction mixture can be worked up by washing with water and brine,

followed by drying over an anhydrous salt (e.g., Na₂SO₄) and evaporation of the solvent

under reduced pressure.

The crude product can be purified by column chromatography or recrystallization.

A schematic representation of the synthesis workflow is provided below.
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Synthesis
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N-acetyl-S-trityl-L-cysteine

 + Acetic Anhydride, NaOAc

Acetic Anhydride
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Synthesis of N-acetyl-S-trityl-L-cysteine.

Deprotection of the S-trityl Group
The removal of the S-trityl group is typically achieved under acidic conditions.

Materials:

N-acetyl-S-trityl-L-cysteine

Trifluoroacetic acid (TFA)

Triethylsilane (Et₃SiH) or other scavengers

Dichloromethane (DCM)

Procedure:

Dissolve N-acetyl-S-trityl-L-cysteine in dichloromethane.

Cool the solution in an ice bath.
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Add triethylsilane (as a scavenger to trap the trityl cation) followed by the dropwise addition

of trifluoroacetic acid.

Stir the reaction mixture at 0°C for a specified time (e.g., 1-3 hours), monitoring the reaction

progress by TLC or LC-MS.

Upon completion, the solvent and excess TFA can be removed under reduced pressure to

yield the deprotected product, N-acetyl-L-cysteine.

The workflow for the deprotection is illustrated in the following diagram.

N-acetyl-S-trityl-L-cysteine

N-acetyl-L-cysteine

  Acidic Cleavage

TFA, Et₃SiH, DCM

Click to download full resolution via product page

Deprotection of the S-trityl group.

Spectral Data
Detailed spectral data for N-acetyl-S-trityl-L-cysteine is not readily available in public

databases. However, characteristic spectral features can be inferred from its structural

components and data from related compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum of N-acetyl-S-trityl-L-cysteine is expected to show characteristic signals

for the acetyl group (a singlet around 2.0 ppm), the protons of the cysteine backbone, and the

aromatic protons of the trityl group (in the range of 7.2-7.5 ppm). For comparison, the ¹H NMR

spectrum of N-acetyl-L-cysteine in DMSO-d₆ shows a singlet for the acetyl protons at 1.885

ppm, and multiplets for the cysteine backbone protons.[5]

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum would display signals for the carbonyl carbons of the acetyl and

carboxylic acid groups, the aliphatic carbons of the cysteine backbone, and the aromatic

carbons of the trityl group. The chemical shifts for the carbons in N-acetyl-L-cysteine have been

reported, which can serve as a reference.[6]

Infrared (IR) Spectroscopy
The IR spectrum of N-acetyl-S-trityl-L-cysteine is expected to exhibit characteristic absorption

bands for the N-H and C=O stretching of the amide group, the O-H and C=O stretching of the

carboxylic acid group, and the aromatic C-H and C=C stretching of the trityl group. The IR

spectrum of N-acetyl-L-cysteine shows characteristic peaks for N-H stretching (3200-3359

cm⁻¹), O-H stretching (3200-3600 cm⁻¹), and C=O stretching of the amide (1571-1600 cm⁻¹).

[7]

Mass Spectrometry
Mass spectrometry of N-acetyl-S-trityl-L-cysteine would be expected to show the molecular ion

peak and fragmentation patterns corresponding to the loss of the trityl group and other

characteristic fragments. A common fragmentation for N-acetyl-cysteine conjugates is a neutral

loss of 129 Da.[8]

Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of N-acetyl-S-trityl-L-cysteine

have not been extensively studied, the activities of its constituent parts, N-acetyl-L-cysteine

(NAC) and S-trityl-L-cysteine (STLC), provide valuable insights.

N-acetyl-L-cysteine (NAC) is a well-known antioxidant and a precursor to glutathione. It has

been investigated for its role in modulating various signaling pathways, including:

TNF-α signaling: NAC can increase the expression of membrane-bound TNF-α and its

receptors, leading to enhanced T-cell cytotoxicity against tumor cells.[7]

TGF-β signaling: NAC has been shown to suppress TGF-β signaling by targeting different

components of the signaling machinery.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/figure/a-FTIR-spectra-of-free-N-acetyl-L-cysteine-ligand-violet-line-and-CdSe-quantum-dots_fig3_388073692
https://www.researchgate.net/figure/FTIR-spectrum-of-n-acetyl-l-cysteine_fig2_373285157
https://pubmed.ncbi.nlm.nih.gov/19527004/
https://www.researchgate.net/figure/FTIR-spectrum-of-n-acetyl-l-cysteine_fig2_373285157
https://www.researchgate.net/publication/287326123_Optimization_of_Kinetic_Method_for_the_Estimation_of_N-Acetyl_L-Cysteine_and_Characterization_of_its_Oxidation_and_Degradation_Product_by_Mass_Spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IL-2 vs. IL-12 driven proliferation: NAC has differential effects on T-cell proliferation driven by

IL-2 and IL-12, suggesting its involvement in distinct signaling pathways.[10]

Autophagy: In some cellular contexts, NAC has been observed to have a promoting effect on

autophagy.[11]

The diagram below illustrates the potential influence of the NAC component on cellular

signaling.

N-acetyl-cysteine
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Potential signaling pathways modulated by the NAC moiety.

S-trityl-L-cysteine (STLC) is known as a potent and specific inhibitor of the mitotic kinesin Eg5,

which is essential for the formation of the bipolar spindle during mitosis.[12] Inhibition of Eg5

leads to mitotic arrest and subsequent apoptosis in cancer cells.[13][14] Studies have shown

that STLC-mediated apoptosis is triggered by the activation of the mitogen-activated protein

kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways.[15]

The signaling cascade initiated by the STLC component is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_616-91-1_1HNMR.htm
https://www.mdpi.com/1420-3049/28/7/3041
https://www.benchchem.com/product/b556451?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/16507573/
https://pubmed.ncbi.nlm.nih.gov/18186019/
https://lktlabs.com/product/s-trityl-l-cysteine/
https://www.researchgate.net/figure/H-and-13-C-NMR-spectra-of-01-M-N-acetylcysteine-pH-91-and-alkaline-PbII-N_fig2_285542222
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S-trityl-L-cysteine

Eg5 Inhibition

Mitotic Arrest

Apoptosis

MAPK/NF-κB Activation

Click to download full resolution via product page

Signaling pathway associated with the STLC moiety.

The combination of these two moieties in N-acetyl-S-trityl-L-cysteine suggests a molecule with

potential dual functionality: antioxidant and cytostatic. However, further research is required to

elucidate the specific biological effects and signaling pathways directly modulated by N-acetyl-

S-trityl-L-cysteine.

Conclusion
N-acetyl-S-trityl-L-cysteine is a versatile derivative of L-cysteine with significant potential in

chemical synthesis and drug development. Its well-defined physical and chemical properties,

coupled with established protocols for its synthesis and deprotection, make it an accessible tool

for researchers. While direct studies on its biological activity are limited, the known functions of

its constituent N-acetyl and S-trityl groups suggest a promising avenue for the development of

novel therapeutic agents with combined antioxidant and antiproliferative properties. Further
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investigation into the specific signaling pathways affected by this compound is warranted to

fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b556451#physical-and-chemical-properties-of-n-
acetyl-s-trityl-l-cysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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